![molecular formula C6H10N4OS B1287655 3-Morpholino-1,2,4-thiadiazol-5-amine CAS No. 138588-29-1](/img/structure/B1287655.png)
3-Morpholino-1,2,4-thiadiazol-5-amine
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Overview
Description
3-Morpholino-1,2,4-thiadiazol-5-amine is a chemical compound with the molecular formula C6H11N4OS . It has a molecular weight of 187.25 . The compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for 3-Morpholino-1,2,4-thiadiazol-5-amine is 1S/C6H11N4OS/c7-5-8-6(9-12-5)10-1-3-11-4-2-10/h12H,1-4H2,(H2,7,8,9) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Morpholino-1,2,4-thiadiazol-5-amine has a molecular weight of 187.25 . It is stored at a temperature of 28°C .Scientific Research Applications
Proteomics Research
“3-Morpholino-1,2,4-thiadiazol-5-amine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.
Anticancer Agents
This compound has been used in the synthesis of new anticancer agents . For example, it has been used in the design and synthesis of a new series of isatin derivatives to enhance their cytotoxic activity. These derivatives have shown excellent anti-proliferative activities against different human cancer cell lines such as gastric carcinoma cells (MGC-803), breast adenocarcinoma cells (MCF-7), nasopharyngeal carcinoma cells (CNE2), and oral carcinoma cells (KB) .
Cytotoxic Activities
Some synthesized compounds containing “3-Morpholino-1,2,4-thiadiazol-5-amine” have been examined for their cytotoxic activities against MCF-7 cancer and RPE-1 human cell lines .
Antimicrobial Activity
Compounds containing “3-Morpholino-1,2,4-thiadiazol-5-amine” have demonstrated wide-spectrum antimicrobial activity against all tested pathogens .
Anti-proliferation Activities
The anti-proliferation activities of “3-Morpholino-1,2,4-thiadiazol-5-amine” have been measured using two different cell lines: the cervix carcinoma cell line (Hela), and the hepatocyte carcinoma (HepG2) .
Inhibitory Activity on Hela Cells
None of the prepared compounds containing “3-Morpholino-1,2,4-thiadiazol-5-amine” showed growth inhibition activity on Hela cells .
Future Directions
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives have been studied for their diverse pharmacological activities .
Mode of Action
It’s worth noting that compounds with a similar thiadiazole scaffold have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Biochemical Pathways
As mentioned above, similar thiadiazole compounds have been found to inhibit the il-6/jak/stat3 pathway , which plays a crucial role in immune response, inflammation, and oncogenesis.
Pharmacokinetics
The compound’s molecular weight (18623 g/mol) and molecular formula (C6H10N4OS) are known , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It’s worth noting that thiadiazole derivatives have been studied for their anticancer properties .
properties
IUPAC Name |
3-morpholin-4-yl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-5-8-6(9-12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSLHBNBTKXKFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616979 |
Source
|
Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholino-1,2,4-thiadiazol-5-amine | |
CAS RN |
138588-29-1 |
Source
|
Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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